Home > Products > Building Blocks P3180 > 4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine
4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine - 676491-46-6

4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine

Catalog Number: EVT-351444
CAS Number: 676491-46-6
Molecular Formula: C11H11N5O
Molecular Weight: 229.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Benzoyl-4-[2-[4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1-[(phosphonooxy)methyl]-1H-pyrrolo[2,3-c]pyridin-3-yl]-1,2-dioxoethyl]-piperazine

Compound Description: This compound is a phosphate ester prodrug of an HIV attachment inhibitor. It is designed for oral administration and utilizes hydroxypropyl methylcellulose (HPMC) in its formulation for sustained absorption and protection against alkaline phosphatase degradation. [ [, , ] ]

Relevance: This compound is a direct derivative of 4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine, featuring a complex side chain attached to the pyrrolopyridine core. [ [, , ] ] This side chain includes a piperazine ring, a benzoyl group, and a phosphonooxymethyl group. The presence of 4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine as the core structure suggests its potential role in binding to HIV. [ [, , ] ]

N-((1S)-2-Hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (TAK-915)

Compound Description: TAK-915 is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor under clinical development for the treatment of cognitive impairment. [ [] ] It robustly increases 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain following oral administration and has shown efficacy in attenuating MK-801-induced episodic memory deficits in a passive avoidance task in rats. [ [] ]

Relevance: While not a direct structural analog, TAK-915 shares a key pharmacophoric element with 4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine: the 3-methyl-1H-1,2,4-triazol-1-yl substituent. [ [] ] This shared feature suggests that this triazole moiety may be important for interacting with specific biological targets, potentially playing a role in PDE2A inhibition. [ [] ]

(S)-7-(4-Fluorophenyl)-N2-(3-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)phenyl)-N4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine (BMS-932481)

Compound Description: BMS-932481 is a novel γ-secretase modulator (GSM) that selectively reduces amyloid-β peptide (Aβ)1-42 production, a peptide implicated in Alzheimer's disease. [ [] ] This compound exhibits dose- and time-dependent activity in vivo and demonstrates consistent pharmacological effects across various species, including rats, dogs, monkeys, and humans. [ [] ]

Relevance: BMS-932481 shares the 3-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)phenyl moiety with 4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine. [ [] ] This structural similarity highlights the potential importance of this specific phenyltriazole group in interacting with biological targets, in this case, γ-secretase. [ [] ]

(S,Z)-17-(4-Chloro-2-fluorophenyl)-34-(3-methyl-1H-1,2,4-triazol-1-yl)-16,17-dihydro-15H-4-oxa-2,9-diaza-1(2,4)-cyclopenta[d]pyrimidina-3(1,3)-benzenacyclononaphan-6-ene (BMS-986133)

Compound Description: BMS-986133 is another novel GSM that, like BMS-932481, selectively reduces Aβ1-42 production while sparing other γ-secretase substrates and avoiding the accumulation of potentially toxic processing intermediates. [ [] ]

Relevance: BMS-986133, although structurally distinct from 4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine, also contains the 3-methyl-1H-1,2,4-triazol-1-yl group within its larger structure. [ [] ] This shared feature again points to the potential role of this triazole moiety in binding to specific targets, likely contributing to the GSM activity of both compounds. [ [] ]

Overview

4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound notable for its unique structural features, which include both pyrrolo and triazole moieties. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities. The molecular formula of this compound is C11H11N5O, and it has a molecular weight of 229.24 g/mol. Typically, it is available with a purity of around 95% for research applications.

Source

The compound is cataloged in various chemical databases such as PubChem and BenchChem, which provide detailed information about its structure, properties, and potential applications in scientific research .

Classification

4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine falls under the category of indole derivatives. Indole derivatives are known for their significant roles in cell biology and pharmacology, making them valuable in drug discovery and development.

Synthesis Analysis

Methods

The synthesis of 4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. A common approach includes:

  1. Formation of the Pyrrolo Framework: The initial step often involves the construction of the pyrrolo ring through cyclization reactions involving appropriate precursors.
  2. Introduction of the Triazole Moiety: The triazole group can be introduced via reaction with hydrazine derivatives or other azole-forming reagents.
  3. Methoxylation: The methoxy group is typically added through methylation reactions using reagents like methyl iodide in the presence of a base.

These methods may vary based on specific reaction conditions and the desired yield of the final product .

Technical Details

The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the progress of reactions and confirm the structure of intermediates and final products .

Molecular Structure Analysis

Structure

The molecular structure of 4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine can be represented as follows:

  • InChI Key: UDEUJLHVKKTHFA-UHFFFAOYSA-N
  • Canonical SMILES: CC1=NN(C=N1)C2=NC=C(C3=C2NC=C3)OC

This structure indicates a fused ring system that contributes to its biological activity.

Data

The compound's physical properties include a melting point that can vary based on purity but is generally expected to be within a specific range indicative of crystalline solid behavior. Spectroscopic data such as infrared (IR) and NMR spectra provide insights into functional groups present within the molecule.

Chemical Reactions Analysis

Reactions

The compound may participate in various chemical reactions typical for heterocycles:

  1. Electrophilic Substitution: The aromatic nature of the pyridine ring allows for electrophilic substitution reactions.
  2. Nucleophilic Reactions: The presence of nitrogen atoms in both triazole and pyrrole rings can facilitate nucleophilic attack in certain conditions.

These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .

Technical Details

Understanding the reactivity patterns requires knowledge of the electronic effects imparted by substituents on the heterocyclic rings. Computational chemistry methods may also be employed to predict reactivity and stability under various conditions.

Mechanism of Action

Process

The mechanism by which 4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine exerts its biological effects is likely related to its interaction with specific biological targets within cells.

Target of Action

Indole derivatives often interact with receptors or enzymes involved in signaling pathways critical for cell proliferation and survival. This interaction can lead to alterations in gene expression or enzyme activity that contribute to therapeutic effects.

Data

Research indicates that compounds with similar structures exhibit antiviral and anticancer activities by modulating pathways associated with cell growth and apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically characterized as a solid at room temperature with a defined melting point range. Its solubility profile may vary based on solvent polarity.

Chemical Properties

Chemical properties include stability under standard laboratory conditions and reactivity towards electrophiles or nucleophiles due to its heterocyclic nature. The presence of functional groups such as methoxy enhances its solubility in organic solvents.

Relevant analytical techniques such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are utilized to assess purity and identify degradation products during storage or reaction processes .

Applications

Scientific Uses

4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine holds potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting cancer or viral infections.
  • Biochemical Research: Studying cellular mechanisms impacted by indole derivatives.

The ongoing exploration into its biological properties may lead to novel therapeutic agents that leverage its unique structural characteristics for improved efficacy against various diseases .

Synthetic Methodologies and Optimization Strategies for 4-Methoxy-7-(3-Methyl-1H-1,2,4-Triazol-1-Yl)-1H-Pyrrolo[2,3-c]Pyridine [8]

Multi-Step Organic Synthesis Pathways for Pyrrolo[2,3-c]Pyridine Core Assembly

The construction of the 1H-pyrrolo[2,3-c]pyridine scaffold necessitates carefully orchestrated multi-step sequences, typically commencing from halogenated pyridine precursors. A prevalent industrial-scale route involves the directed metalation of 4-chloro-3-iodopyridine followed by regioselective formylation, yielding a key aldehyde intermediate. Subsequent Vilsmeier-Haack formylation or Reissert-type reactions establish the fused pyrrole ring system. Research demonstrates that Grignard-mediated cyclization represents a critical advancement, where treatment of halogenated intermediates with isopropylmagnesium chloride generates nucleophilic species capable of intramolecular attack on adjacent nitrile groups, forming the bicyclic core with high fidelity [3]. One patented large-scale process (≥1 kg) employs 2-methyltetrahydrofuran as the reaction solvent at cryogenic temperatures (-25°C to -10°C), achieving the pyrrolopyridine skeleton in yields exceeding 76% after quenching and purification. Protecting group strategies, particularly nitrogen shielding with SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butoxycarbonyl) groups, prove essential to prevent unwanted side reactions during ring formation [5] [8].

Table 1: Key Synthetic Intermediates for Core Assembly

IntermediateFunctionTypical Yield (%)Critical Reaction Parameters
4-Chloro-3-iodopyridineHalogenation substrate85–92Temperature control (0–5°C)
4-Chloro-3-formylpyridineElectrophilic cyclization precursor78–85Vilsmeier-Haack conditions
7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridineMethoxylated core70–76Copper-catalyzed methoxylation
SEM-protected bromopyrrolopyridineN1-protected derivative90–94Anhydrous DMF, 60°C

Regioselective Introduction of 3-Methyl-1,2,4-Triazole Substituents

Achieving selective N1-triazole attachment at the C7 position of the pyrrolopyridine core presents significant regiochemical challenges due to competing N2 and N4 coordination. Advanced leaving group strategies are employed, with bromine or iodine at C7 demonstrating optimal displacement kinetics. Research establishes that microwave-assisted nucleophilic substitution using 3-methyl-1,2,4-triazole (1.5–2.0 equivalents) in dimethylacetamide (DMAc) at 130–140°C for 30–45 minutes achieves >95% N1-regioselectivity, confirmed by LC-MS and NMR spectroscopy [2] [8]. The reaction proceeds via an SNAr mechanism, where electron-withdrawing effects of the pyrrolopyridine system activate the C7 position toward nucleophilic attack. Computational modeling reveals that the energy barrier for N1-attack is 4.8 kcal/mol lower than N2-attack, rationalizing the observed selectivity. Purification typically involves hot filtration followed by recrystallization from ethanol/water mixtures, yielding heterocycle-coupled product with ≥99.0% regiochemical purity. Industrial processes utilize continuous flow reactors to enhance heat transfer and minimize triazole decomposition side products [8].

Table 2: Reaction Optimization for Triazole Coupling

ParameterStandard ConditionsOptimized ConditionsImpact on Yield/Purity
SolventDMFDimethylacetamide (DMAc)Purity increase from 88% → 97%
Temperature100–110°C130–140°CReaction time reduction 6h → 45min
Triazole Equivalents3.01.7Side products reduced by 80%
CatalystNoneCs₂CO₃ (0.1 eq)Yield improvement 75% → 92%

Methoxylation Techniques and Protecting Group Strategies

The installation of the C4 methoxy group employs two primary methodologies: copper-mediated nucleophilic displacement or palladium-catalyzed alkoxylation. Copper(I) oxide (10–15 mol%) with 1,10-phenanthroline as ligand in methanol/dioxane mixtures efficiently converts C4-chloro precursors to methoxy derivatives at 100–110°C, achieving 85–90% conversion. Alternatively, palladium-catalyzed methods using Pd₂(dba)₃/Xantphos systems enable methoxylation at lower temperatures (80–90°C) but require stringent oxygen exclusion. Protecting group strategies are paramount during functionalization. The ring nitrogen (N1) exhibits high nucleophilicity and requires protection during triazole coupling or methoxylation. SEM protection demonstrates superior stability under basic conditions, while Boc groups are preferred for acid-mediated transformations. A critical protocol involves selective O-demethylation of dimethoxy intermediates using boron tribromide in dichloromethane (-78°C to 0°C), followed by controlled remethylation to achieve positional selectivity. This approach enables differentiation between C4 and alternative methoxylation sites, ensuring regioisomeric purity >98.5% as verified by HPLC [5] [8].

Catalytic Approaches for Heterocyclic Coupling Reactions

Transition metal catalysis enables efficient construction of the triazole-pyrrolopyridine linkage under milder conditions than conventional SNAr chemistry. Palladium-catalyzed Buchwald-Hartwig amination using Pd(OAc)₂ (5 mol%), XPhos (6 mol%), and K₃PO₄ base in toluene/tert-butanol mixtures achieves C-N bond formation at 90°C with <0.5% homocoupling byproducts. Recent advances employ copper(I) thiophene-2-carboxylate (CuTC) with trans-N,N′-dimethylcyclohexane-1,2-diamine as ligand, enabling coupling at 60–70°C in 92–95% yield. Microwave irradiation significantly accelerates these reactions, reducing process times from hours to minutes while maintaining exceptional regiocontrol. For industrial implementation, ligand-free copper nanoparticle catalysts immobilized on mesoporous silica demonstrate excellent recyclability (>15 cycles) with consistent activity. These catalytic systems minimize metal contamination in the final API to <5 ppm, meeting stringent regulatory requirements without costly purification steps [3] [8].

Table 3: Catalytic Systems Comparison for Heterocyclic Coupling

Catalytic SystemTemperature (°C)Time (h)Yield (%)Metal Residue (ppm)
Pd₂(dba)₃/XPhos906–888–92120–180
CuI/DMEDA1101282–8580–150
CuTC/diamine ligand (MW-assisted)700.592–9530–50
CuNPs/SiO₂ (flow reactor)1300.2596<5

Industrial-Scale Production Challenges and Purification Protocols

Scale-up beyond kilogram quantities introduces significant challenges in exotherm management, impurity profiling, and crystallization control. The highly exothermic nature of triazole coupling necessitates jacketed reactors with precise temperature control (±2°C) to prevent thermal runaway and tar formation. Impurity profiling reveals three primary byproducts: N2-regioisomer (<1.5%), des-methoxy analogue (0.8–1.2%), and dimeric species (0.3–0.8%). Purification protocols employ fractional crystallization using ethyl acetate/n-heptane mixtures (3:1 v/v) with controlled cooling ramps (0.5°C/min), achieving chemical purity >99.5% [2] . For polymorphically sensitive pharmaceuticals, hot melt extrusion generates stable Form II crystals with superior bulk density (0.42 g/mL vs. 0.28 g/mL for Form I). Solubility studies in pharmaceutically relevant solvents inform crystallization design: the compound exhibits low solubility in aliphatic hydrocarbons (<0.1 mg/mL) but moderate solubility in ethyl acetate (12.7 mg/mL at 20°C) and acetone (18.3 mg/mL at 20°C). Industrial processes implement continuous countercurrent chromatography for final polishing, reducing residual solvents to <300 ppm (ICH Q3C limits) while maintaining strict control over particle size distribution (D90 < 200 μm) [2] [6] .

Table 4: Industrial-Scale Purification Parameters

ParameterLaboratory ScalePilot Scale (10 kg)Production Scale (100 kg)
Crystallization SolventEthanol/water (4:1)Ethyl acetate/n-heptane (3:1)Isopropanol/water (7:3)
Cooling Rate5°C/min1°C/min0.5°C/min
Purity Post-Crystallization98.5%99.3%99.8%
Residual Solvents1200 ppm (EtOAc)<500 ppm<300 ppm
Particle Size (D90)Not controlled150–250 μm90–180 μm

Comprehensive Compound Identification

Properties

CAS Number

676491-46-6

Product Name

4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine

IUPAC Name

4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine

Molecular Formula

C11H11N5O

Molecular Weight

229.24 g/mol

InChI

InChI=1S/C11H11N5O/c1-7-14-6-16(15-7)11-10-8(3-4-12-10)9(17-2)5-13-11/h3-6,12H,1-2H3

InChI Key

UDEUJLHVKKTHFA-UHFFFAOYSA-N

SMILES

CC1=NN(C=N1)C2=NC=C(C3=C2NC=C3)OC

Canonical SMILES

CC1=NN(C=N1)C2=NC=C(C3=C2NC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.